5-Chloroimidazo[2,1-b]thiazole
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Overview
Description
5-Chloroimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused ring system combining imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroimidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is advantageous due to its efficiency and the use of a biodegradable reaction medium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 position of the thiazole ring is particularly reactive towards electrophilic substitution due to the electron-donating effect of the nitrogen atom.
Nucleophilic Substitution: The C-2 position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Halogenating agents such as N-chlorosuccinimide (NCS) are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the C-2 position.
Scientific Research Applications
5-Chloroimidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[2,1-b]thiazole varies depending on its application:
Anticancer Activity: It exerts antiproliferative effects by inhibiting specific molecular targets involved in cell growth and survival.
Anti-tuberculosis Activity: The compound targets QcrB, a component of the mycobacterial cytochrome bcc-aa3 super complex, disrupting the electron transport chain and leading to bacterial cell death.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Levamisole: An imidazo[2,1-b]thiazole derivative with immunomodulatory properties.
Uniqueness: 5-Chloroimidazo[2,1-b]thiazole stands out due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Its unique structure allows for diverse applications in medicinal chemistry and beyond.
Properties
IUPAC Name |
5-chloroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZAPIBYNHNTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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